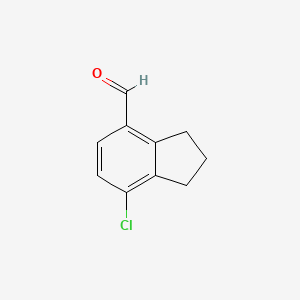

7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde

Beschreibung

7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde is a chlorinated indene carbaldehyde derivative characterized by a bicyclic indene core substituted with a chlorine atom at position 7 and an aldehyde group at position 3. This compound belongs to a class of aromatic intermediates with applications in pharmaceutical synthesis and organic chemistry.

Key spectroscopic data for structurally similar compounds include IR absorption bands for aldehydes (ν ~1700 cm⁻¹) and aromatic C-Cl stretches (ν ~750 cm⁻¹), as well as HRMS (ESI-QTOF) for molecular weight confirmation, as exemplified in for a methoxy-substituted indene carbaldehyde .

Eigenschaften

Molekularformel |

C10H9ClO |

|---|---|

Molekulargewicht |

180.63 g/mol |

IUPAC-Name |

7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde |

InChI |

InChI=1S/C10H9ClO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-6H,1-3H2 |

InChI-Schlüssel |

DTBGAXYXOZYFBS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CC(=C2C1)Cl)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the chlorination of 2,3-dihydro-1H-indene-4-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: 7-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid.

Reduction: 7-Chloro-2,3-dihydro-1H-indene-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in multicomponent reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of 7-chloro-2,3-dihydro-1H-indene-4-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro substituent may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-Withdrawing Groups : The chlorine substituent in this compound enhances electrophilicity at the aldehyde group compared to the unsubstituted analog, facilitating nucleophilic additions .

- Substituent Position : Moving the aldehyde from C4 (target compound) to C2 () alters steric and electronic profiles, impacting reactivity in condensation reactions .

- Volatility and Stability : The unsubstituted analog () shows reduced thermal stability under microwave drying (500 W), while halogenated derivatives (e.g., fluoro in ) exhibit higher volatility due to lower molecular weight .

Advanced Derivatives: Indoxacarb

Indoxacarb (methyl (S)-7-chloro-2,3,4a,5-tetrahydro-2-[methoxycarbonyl(4-trifluoromethoxyphenyl)carbamoyl]indeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate) is a complex derivative incorporating the 7-chloro-indene core. It is a commercial insecticide with a distinct oxadiazine ring and trifluoromethoxy group, enhancing its binding affinity to insect sodium channels . Unlike the simpler aldehyde derivative, indoxacarb’s extended structure confers selective toxicity and metabolic stability, underscoring the versatility of the indene scaffold in agrochemical design .

Biologische Aktivität

7-Chloro-2,3-dihydro-1H-indene-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential applications, and relevant case studies.

The compound has a molecular formula of C_{10}H_{9}ClO and a molecular weight of 196.63 g/mol. Its structure features a bicyclic framework, consisting of a fused cyclopentene and benzene ring, with a chlorine atom at the 7th position and an aldehyde functional group at the 4th position.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown promising results in inhibiting cell proliferation in lung, colon, and breast cancer cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer | 0.028 | Apoptosis induction |

| Colon Cancer | 0.087 | Cell cycle arrest |

| Breast Cancer | Varies | Inhibition of tumor metastasis |

Antiviral Activity

This compound has demonstrated antiviral properties against the hepatitis B virus. The compound may interfere with viral replication processes, although the exact mechanisms remain to be fully elucidated.

Antifungal Activity

The compound also exhibits antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent for fungal infections.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It has been identified as a tubulin polymerization inhibitor, binding to the colchicine site on tubulin and disrupting microtubule formation, which is crucial for cell division .

Toxicity and Safety

Despite its promising biological activities, this compound poses toxicity risks. Studies have reported that it can cause skin and eye irritation and may have mutagenic and teratogenic effects. Proper safety protocols are essential when handling this compound in laboratory settings.

Applications in Research

The compound serves as a reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential use in creating new drugs targeting cancer and viral infections.

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound on multiple cancer cell lines, confirming its potency as a tubulin polymerization inhibitor with an IC50 value as low as 0.028 µM against lung cancer cells .

- Antiviral Efficacy : Another investigation focused on its antiviral properties against hepatitis B virus, revealing significant reductions in viral load in treated cell cultures.

Potential Implications

The implications of this compound extend across various fields:

- Pharmaceuticals : Development of new anticancer and antiviral agents.

- Agrochemicals : Synthesis of new insecticides or herbicides.

- Materials Science : Creation of novel polymer materials with enhanced properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.